Cas no 2172561-79-2 (tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of azetidine-containing compounds. Its structure combines a Boc-protected azetidine ring with a tertiary amine and hydroxyl group, offering multiple sites for further functionalization. The Boc group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for stepwise synthesis. The presence of both amino and hydroxy groups enables its use in medicinal chemistry for developing pharmacologically active molecules. This compound is particularly advantageous in the synthesis of constrained analogs and bioactive scaffolds, where rigid azetidine rings improve target binding and metabolic stability. Its well-defined reactivity profile ensures reliable performance in complex synthetic routes.
tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate structure
2172561-79-2 structure
Product Name:tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
CAS No:2172561-79-2
MF:C11H22N2O3
MW:230.303983211517
CID:6452626
PubChem ID:165720644
Update Time:2025-10-29

tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
    • EN300-1643781
    • 2172561-79-2
    • Inchi: 1S/C11H22N2O3/c1-9(2,3)16-8(14)13-6-11(15,7-13)10(4,5)12/h15H,6-7,12H2,1-5H3
    • InChI Key: XDQJMLZZDDVCMT-UHFFFAOYSA-N
    • SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C(C)(C)N

Computed Properties

  • Exact Mass: 230.16304257g/mol
  • Monoisotopic Mass: 230.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 75.8Ų

tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 2172561-79-2)

The compound tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 2172561-79-2) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including an azetidine ring and a tert-butyl group, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and development.

One of the key reasons for the growing interest in tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is its role in the design of novel therapeutic agents. The presence of both an amine and a hydroxyl functional group makes it a valuable building block for constructing complex molecules. Recent studies have explored its utility in creating small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are currently hot topics in medicinal chemistry. These applications align with the broader trend of targeting undruggable proteins, a major challenge in modern drug development.

From a synthetic chemistry perspective, the azetidine ring in tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate offers distinct advantages. Azetidines are known for their conformational rigidity, which can enhance the binding affinity of drug candidates to their targets. This property is particularly relevant in the context of GPCR-targeted drugs and kinase inhibitors, two areas where researchers frequently search for innovative scaffolds. The compound’s tert-butyl carbamate group also provides stability, making it easier to handle and store under standard laboratory conditions.

In addition to its pharmaceutical applications, tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate has potential uses in agrochemicals and materials science. Its structural motifs are similar to those found in herbicides and polymer additives, which are areas of active research. For instance, the hydroxyazetidine moiety could be leveraged to develop environmentally friendly crop protection agents, a topic of high interest given the global push for sustainable agriculture.

The synthesis and characterization of tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate have been documented in several peer-reviewed journals, reflecting its importance in academic and industrial settings. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to ensure its purity and quality. These methods are frequently searched by chemists seeking reliable protocols for working with similar compounds.

As the demand for high-value intermediates grows, tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is poised to play a critical role in advancing chemical innovation. Its compatibility with green chemistry principles, such as reduced solvent usage and catalytic efficiency, further enhances its appeal. This aligns with the broader industry shift toward sustainable practices, a topic that resonates with both researchers and policymakers.

In summary, tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 2172561-79-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure, combined with its applicability in cutting-edge research areas, makes it a subject of ongoing investigation. Whether in drug discovery, agrochemicals, or materials science, this compound continues to inspire innovation and drive progress in the chemical sciences.

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